molecular formula C13H19NO2 B143362 M-(1-Ethylpropyl)phenyl methylcarbamate CAS No. 672-04-8

M-(1-Ethylpropyl)phenyl methylcarbamate

Cat. No. B143362
CAS RN: 672-04-8
M. Wt: 221.29 g/mol
InChI Key: SMSFWBAOKCZZBF-UHFFFAOYSA-N
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Description

M-(1-Ethylpropyl)phenyl methylcarbamate is a compound that is structurally related to various phenyl methylcarbamates, which are known for their biological activities, such as antileukemic, antimitotic, and anticancer properties. These compounds often contain a phenyl group attached to a carbamate moiety and can be modified to enhance their biological efficacy .

Synthesis Analysis

The synthesis of phenyl methylcarbamates can involve different starting materials and catalysts. For instance, methyl N-phenyl carbamate has been synthesized from aniline using methyl formate as a carbonylating agent, which offers a greener alternative to traditional methods . Another approach involves the reaction of phenylurea with methanol, where catalysts like methanol-pretreated PbO can significantly influence the conversion rates and selectivity . These methods highlight the versatility in synthesizing phenyl carbamate derivatives, which could be applied to the synthesis of M-(1-Ethylpropyl)phenyl methylcarbamate.

Molecular Structure Analysis

The molecular structure of phenyl methylcarbamates significantly affects their biological activity. For example, the presence of chiral centers and the configuration of isomers can lead to differences in potency in biological assays . Structural modifications, such as altering the carbamate group or the phenyl ring, can also impact the activity of these compounds . These findings suggest that the molecular structure of M-(1-Ethylpropyl)phenyl methylcarbamate would be crucial in determining its biological properties.

Chemical Reactions Analysis

Phenyl methylcarbamates can undergo various chemical reactions. Metabolism studies have shown that compounds like m-tert.-butylphenyl N-methylcarbamate are metabolized in organisms through hydroxylation and ester cleavage . Additionally, thermal decomposition of related compounds can lead to the formation of isocyanates and other by-products . These reactions are indicative of the potential transformations that M-(1-Ethylpropyl)phenyl methylcarbamate could undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl methylcarbamates are influenced by their molecular structures. For instance, the dielectric properties of polystyrene derivatives containing carbamate groups in the side chain have been studied, showing potential applications in electronics . The solubility, stability, and reactivity of these compounds are essential for their practical applications and could provide insights into the properties of M-(1-Ethylpropyl)phenyl methylcarbamate.

Scientific Research Applications

Microbial Metabolism in Soil

Research has explored the microbial metabolism of N-methylcarbamate insecticides, such as o-sec-butylphenyl N-methylcarbamate (BPMC), by fungi like Aspergillus niger. This study is significant for understanding the metabolic fate of M-(1-Ethylpropyl)phenyl methylcarbamate in soil environments (Suzuki & Takeda, 1976).

Insect Control in Agriculture

This compound has been evaluated for its effectiveness in controlling agricultural pests. For instance, studies have assessed its use for controlling the rice water weevil, showing its potential as an effective insecticide in agricultural settings (Bowling, 1976).

Toxicity Studies

The toxicity and anticholinesterase activity of various carbamate insecticides, including M-(1-Ethylpropyl)phenyl methylcarbamate, have been studied in different insect species. This research provides insights into the insecticidal mechanism and potential environmental impacts of these compounds (Respicio & Sherman, 1972).

Atmospheric Chemical Reactions

A study on the atmospheric chemical reaction mechanism and kinetics of M-(1-Ethylpropyl)phenyl methylcarbamate with OH radicals highlights its environmental implications. This research helps in understanding the persistence and breakdown of this chemical in the atmosphere (Zhang et al., 2012).

Pesticide Photodegradation

The photodegradation kinetics of similar carbamate pesticides in different media has been studied, providing a framework for understanding the environmental degradation of M-(1-Ethylpropyl)phenyl methylcarbamate (Sanz-Asensio et al., 1999).

Enzymatic Hydrolysis

Research on the enzymatic hydrolysis of N-methylcarbamate pesticides by specific bacteria strains offers insights into bioremediation strategies for environments contaminated with M-(1-Ethylpropyl)phenyl methylcarbamate (Mulbry & Eaton, 1991).

Safety And Hazards

M-(1-Ethylpropyl)phenyl methylcarbamate is a cholinesterase inhibitor and is toxic if ingested or absorbed through the skin . It was formerly used as a soil insecticide .

properties

IUPAC Name

(3-pentan-3-ylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSFWBAOKCZZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=CC=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042102
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-(1-Ethylpropyl)phenyl methylcarbamate

CAS RN

672-04-8
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
BV Tucker, DE Pack - Journal of Agricultural and Food Chemistry, 1972 - ACS Publications
Bux Insecticide [3 to 1 mixture of m-(l-methylbutyl)-phenyl methylcarbamate and m-(\-ethylpropyl)-phenyl methylcarbamate] is readily metabolized by soil organisms by attack at the …
Number of citations: 12 pubs.acs.org
WG Genung, MJ Janes - Florida Entomologist, 1970 - JSTOR
After a dozen years corn stem weevil continues as an economic pest in the Everglades. While standard phosphatic soil insecticide treatments indicated reasonable commercial control, …
Number of citations: 4 www.jstor.org
GJ Musick - Journal of Economic Entomology, 1974 - academic.oup.com
Granular and spray formulations of several insecticides alone and in combination with liquid starter fertilizer were evaluated during 1970–72 in Ohio for control of resistant larvae of …
Number of citations: 1 academic.oup.com
LJ Depew - Journal of Economic Entomology, 1970 - academic.oup.com
Three field tests were conducted on winter wheat in Kansas during 1968 and 1969 using 11 insecticides against Agrotis orthogonia Morrison. All, except disulfoton at 0.75 lb Al/acre and …
Number of citations: 5 academic.oup.com
JW Apple, ET Walgenbach… - Journal of Economic …, 1969 - academic.oup.com
The experimental insecticide carbofuran provided outstanding control of Diabrotica longicornis (Say) larvae when applied on 3 dates. Each of 5 approved corn rootworm insecticides …
Number of citations: 24 academic.oup.com
JD Munson, RE Hill - Journal of Economic Entomology, 1970 - academic.oup.com
Granular insecticide formulations were investigated in the field for control of larvae of Diabrolica spp. at Mead, Concord, and North Bend, Nebr, Studies over a 4-year period show that …
Number of citations: 5 academic.oup.com
JW Apple - Journal of economic entomology, 1971 - academic.oup.com
Seven of 8 granular insecticides had no adverse effect on corn growth when used at 4 lb AI/acre as a 7-in. band on the row surface. This rate of Mocap® (O-ethyl S, S-dipropyl …
Number of citations: 23 academic.oup.com
WG GENUNG, MJ JANES - Florida. Entomologist - journals.flvc.org
After a dozen years corn stem weevil continues as an economic pest in the Everglades. While standard phosphatic soil insecticide treatments indicated reasonable commercial control, …
Number of citations: 2 journals.flvc.org
JC Smith - Journal of Economic Entomology, 1971 - academic.oup.com
Selected, soil-applied, granular insecticides were tested for 3 years against larvae of Diabrotica undecimpunctata howardi Barber attacking peanuts, Arachis hypogaea (L.). Percent …
Number of citations: 2 academic.oup.com
CR Harris - Journal of economic entomology, 1973 - academic.oup.com
Nineteen insecticides were evaluated under controlled laboratory conditions to assess their potential as soil insecticides. Spectrum of insecticidal activity as contact poisons was …
Number of citations: 22 academic.oup.com

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